1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine
Description
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine is a disubstituted piperazine derivative featuring two distinct benzoyl moieties: a 4-methoxybenzoyl group (electron-donating substituent) and a 4-nitrobenzoyl group (electron-withdrawing substituent). Its molecular formula is C₁₉H₁₈N₃O₅, with a molecular weight of 376.36 g/mol. The compound’s structure enables interactions with diverse biological targets, including enzymes and receptors, due to the contrasting electronic effects of its substituents .
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-8-4-15(5-9-17)19(24)21-12-10-20(11-13-21)18(23)14-2-6-16(7-3-14)22(25)26/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVQHIBIOXESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360742 | |
| Record name | ZINC00892980 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-21-8 | |
| Record name | ZINC00892980 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 4-nitrobenzoyl chloride.
Reaction with Piperazine: The piperazine ring is reacted with the prepared benzoyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields
Scientific Research Applications
1-(4-Methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in medicinal chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The methoxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to other piperazine derivatives with varying benzoyl substituents (Table 1). Key analogues include:
Table 1 : Structural and functional comparison of this compound with analogues.
Pharmacological Activity
- Cytotoxicity : Unlike chlorinated derivatives (e.g., 5a ), which exhibit potent cytotoxicity (IC₅₀ < 5 µM) against liver, breast, and colon cancer cells, the nitro-methoxy combination in the target compound may enhance DNA intercalation or topoisomerase inhibition due to its electron-deficient nitro group .
- Receptor Affinity : The methoxy group in the 4-position mimics the pharmacophore of serotonin (5-HT₁ₐ) ligands, as seen in 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM) . However, the nitro group may reduce CNS penetration compared to purely methoxy-substituted analogues.
- Solubility and Bioavailability : The nitro group reduces aqueous solubility compared to methoxy- or fluoro-substituted derivatives, necessitating formulation adjustments .
Anticancer Potential
Neuropharmacological Activity
The methoxy-nitro combination is hypothesized to mimic GBR-12909 , a dopamine reuptake inhibitor, but with reduced cardiotoxicity due to the nitro group’s electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
